Putaminoxin B

Description

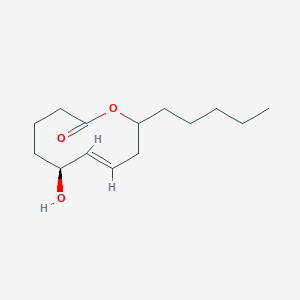

Structure

3D Structure

Properties

Molecular Formula |

C14H24O3 |

|---|---|

Molecular Weight |

240.34 g/mol |

IUPAC Name |

(4E,6S)-6-hydroxy-2-pentyl-2,3,6,7,8,9-hexahydrooxecin-10-one |

InChI |

InChI=1S/C14H24O3/c1-2-3-4-9-13-10-5-7-12(15)8-6-11-14(16)17-13/h5,7,12-13,15H,2-4,6,8-11H2,1H3/b7-5+/t12-,13?/m1/s1 |

InChI Key |

UYQOFPNMJKJWGM-DTMVNFKNSA-N |

Isomeric SMILES |

CCCCCC1C/C=C/[C@H](CCCC(=O)O1)O |

Canonical SMILES |

CCCCCC1CC=CC(CCCC(=O)O1)O |

Synonyms |

putaminoxin B |

Origin of Product |

United States |

Isolation and Advanced Structural Elucidation of Putaminoxin B

Methodologies for Isolation from Biological Matrices

Putaminoxin (B1236956) B is isolated from the fungus Phoma putaminum, a phytopathogenic organism known to produce toxic metabolites. nih.gov The compound, along with other putaminoxins like the main phytotoxin putaminoxin and putaminoxin C, D, and E, is typically obtained from the liquid culture filtrates or organic extracts of this fungus. The isolation process generally involves extraction from the biological matrix, followed by purification steps to separate Putaminoxin B from other co-occurring metabolites. While specific detailed protocols for the isolation of this compound are often embedded within broader studies of Phoma putaminum metabolites, the general approach relies on standard natural product isolation techniques applied to fungal cultures. This compound is often found as a minor component compared to the principal phytotoxin, putaminoxin.

Definitive Spectroscopic and Diffraction Techniques for Absolute Configuration

Structural elucidation and the determination of the absolute configuration of complex natural products like this compound necessitate the application of advanced spectroscopic and diffraction techniques. Spectroscopic methods play a crucial role in characterizing the molecular structure, while techniques such as X-ray crystallography and specific NMR methods are vital for establishing the absolute stereochemistry. The determination of absolute configuration is particularly challenging for nonanolides, and in some instances, stereoselective total synthesis has been employed to unequivocally establish their stereochemistry. Detailed spectroscopic analysis, often involving a combination of techniques, is essential for confirming proposed structures and resolving ambiguities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool in the structural elucidation of organic molecules, providing detailed information about the connectivity and spatial arrangement of atoms. For natural products like this compound, NMR experiments are fundamental to determining the planar structure and contribute significantly to understanding the three-dimensional conformation and absolute configuration.

One-Dimensional NMR (1D NMR) Applications

One-dimensional NMR experiments, primarily ¹H NMR and ¹³C NMR, provide initial yet critical information about the compound's structure. The ¹H NMR spectrum reveals the different types of protons present, their chemical environments (indicated by chemical shifts), and their coupling interactions (splitting patterns), which provide clues about adjacent protons. The integration of signals in the ¹H spectrum indicates the relative number of protons giving rise to each signal. The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule, showing signals for each unique carbon atom. While essential, ¹³C NMR alone is often insufficient for complete carbon assignment in complex molecules. DEPT (Distortionless Enhancement of Polarization Transfer) experiments, a type of 1D NMR, are used in conjunction with ¹³C NMR to determine the number of protons attached to each carbon (CH₃, CH₂, CH, or quaternary carbon).

Illustrative Data (Based on typical NMR data presentation, not specific to this compound due to lack of explicit data in search results):

| Type of NMR | Information Provided |

| ¹H NMR | Chemical shifts (δ), signal multiplicity, integration, coupling constants (J) |

| ¹³C NMR | Chemical shifts (δ) of carbon atoms |

| DEPT | Number of protons attached to each carbon |

Two-Dimensional NMR (2D NMR) Techniques

Two-dimensional NMR techniques offer a more comprehensive view of nuclear spin interactions, resolving overlapping signals and providing correlations between nuclei that are not directly evident in 1D spectra. These experiments are crucial for establishing connectivity and understanding the molecular architecture of complex natural products.

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment is a powerful 2D NMR technique that reveals correlations between protons and carbons separated by two, three, or even more bonds. This is particularly valuable for establishing connectivity across quaternary carbons or through heteroatoms, where direct proton-proton coupling is absent. Cross-peaks in an HMBC spectrum indicate long-range correlations, providing crucial links between different parts of the molecule and aiding in the assignment of carbon signals, especially those of non-protonated carbons.

Correlated Spectroscopy (COSY)

COSY is a fundamental 2D NMR experiment that identifies protons that are coupled to each other through bonds, typically through two or three bonds (vicinal coupling). The COSY spectrum displays the ¹H NMR spectrum along both axes, with cross-peaks indicating scalar coupling between protons. By tracing these correlations, researchers can build chains of connected protons within the molecule, providing essential information about the connectivity of the carbon-hydrogen framework.

The combined application of 1D and 2D NMR techniques, including ¹H, ¹³C, DEPT, COSY, and HMBC, allows for the comprehensive assignment of nuclear resonances and the elucidation of the planar structure of this compound. However, as highlighted by research into the putaminoxins, definitive assignment of absolute configuration may require further techniques or comparative analysis with synthesized standards due to potential discrepancies in spectroscopic data interpretation alone.

Heteronuclear Single Quantum Coherence (HSQC)

Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy is a crucial technique for establishing one-bond correlations between carbon and proton nuclei. hmdb.caresearchgate.netcolumbia.edu An HSQC spectrum displays cross-peaks that connect the signal of a proton to the signal of the carbon directly attached to it. columbia.edu This information is fundamental in assigning proton and carbon signals and determining the types of carbon environments (CH₃, CH₂, CH) within the molecule. columbia.edu For this compound, analysis of the HSQC spectrum would reveal the proton chemical shifts corresponding to each carbon in the structure, providing direct evidence for the C-H connectivity. unina.itescholarship.org Edited HSQC experiments can further differentiate between CH/CH₃ groups and CH₂ groups based on the phase of their signals. columbia.edu

Mass Spectrometry (MS) Techniques

Mass Spectrometry (MS) techniques provide information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is essential for determining the molecular weight and elemental composition. saiflucknow.orgresearchgate.netallumiqs.com Various MS methods are employed in the characterization of natural products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that couples the separation power of gas chromatography with the detection capabilities of mass spectrometry. github.ioresearchgate.netnih.gov GC-MS is typically used for the analysis of volatile and semi-volatile compounds. github.io While primarily used for separation and identification based on retention time and fragmentation patterns, GC-MS can provide molecular weight information for suitable compounds. github.iousda.gov Although this compound is a macrolide, which might be less volatile than typical GC-MS analytes, GC-MS could potentially be applied after derivatization to increase volatility. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is another hyphenated technique widely used for the analysis of non-volatile and polar compounds, which is often the case for natural products like macrolides. saiflucknow.orgnih.govacs.org LC separates the components of a mixture based on their interaction with a stationary phase and a mobile phase, and the eluting compounds are then introduced into a mass spectrometer. saiflucknow.orgresearchgate.net LC-MS provides information on the molecular weight of the separated compounds and can indicate the complexity of a mixture. saiflucknow.org LC-MS data for this compound would show a peak at a specific retention time corresponding to the compound, with an associated mass spectrum providing its molecular ion peak. saiflucknow.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to several decimal places. unideb.husciex.comprotocols.io This high accuracy allows for the determination of the elemental composition of a molecule or fragment by matching the experimentally determined mass to theoretical masses calculated for different elemental formulas. unideb.husciex.com HRMS is critical in confirming the molecular formula of a newly isolated compound like this compound. researchgate.netunideb.hu For this compound, HRMS data would provide a precise mass value for the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), which can be used to confirm its elemental composition (C₁₄H₂₄O₃). unideb.hursc.org

Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis. eurl-pesticides.eubioconductor.orguab.edu In a typical MS/MS experiment, a precursor ion (the molecular ion or a selected fragment ion) is selected in the first stage, fragmented (e.g., through collision-induced dissociation), and the resulting fragment ions are then analyzed in the second stage. allumiqs.combioconductor.orguab.edu The fragmentation pattern obtained in MS/MS provides structural information about the molecule, as the fragmentation pathways are characteristic of specific functional groups and connectivity. researchgate.netuab.edu MS/MS data is invaluable for confirming the proposed structure of a compound by comparing the experimental fragmentation pattern to theoretical fragmentation or to data from known compounds. sciex.comuab.edu For this compound, MS/MS experiments would yield a spectrum of fragment ions, which would be analyzed to deduce the arrangement of atoms and functional groups within the macrolide ring and its side chains. unina.it

Data Tables

While specific, detailed raw data (like full NMR peak lists with assignments or comprehensive MS fragmentation patterns) for this compound across all specified techniques were not available in the public search snippets in a format ready for direct tabular inclusion, the following tables illustrate the type of data that would be generated and used in the structural elucidation process based on the techniques discussed.

Table 1: Representative HSQC Data for a Macrolide (Illustrative)

| Proton Chemical Shift (δH) | Carbon Chemical Shift (δC) | Type (CH₃, CH₂, CH) |

| x.xx ppm | y.yy ppm | CH |

| a.aa ppm | b.bb ppm | CH₂ |

| c.cc ppm | d.dd ppm | CH₃ |

| ... | ... | ... |

Note: This table is illustrative, showing the type of correlations found in an HSQC spectrum. Actual values for this compound would be derived from experimental data.

Table 2: Representative NOESY Correlations for a Macrolide (Illustrative)

| Irradiated Proton (δH) | Observed NOE Signals (δH) | Interpretation (Spatial Proximity) |

| x.xx ppm | z.zz ppm, w.ww ppm | H-x is close to H-z and H-w |

| a.aa ppm | c.cc ppm | H-a is close to H-c |

| ... | ... | ... |

Note: This table is illustrative, showing the type of spatial correlations found in a NOESY spectrum. Actual values and interpretations for this compound would be derived from experimental data.

Table 3: Representative HRMS Data for this compound

| Ion Type | Experimental m/z | Calculated m/z (C₁₄H₂₄O₃) | Proposed Formula |

| [M+H]⁺ | [Requires specific data] | 241.1753 | C₁₄H₂₅O₃ |

| [M+Na]⁺ | [Requires specific data] | 263.1572 | C₁₄H₂₄O₃Na |

| Molecular Ion | 240.xxx rsc.org | 240.1674 | C₁₄H₂₄O₃ |

Note: The calculated m/z values are based on the molecular formula C₁₄H₂₄O₃. rsc.org Experimental values would be determined by HRMS analysis.

Table 4: Representative MS/MS Fragmentation Data for a Macrolide (Illustrative)

| Precursor Ion m/z | Fragment Ion m/z | Proposed Neutral Loss | Possible Fragment Composition/Structure |

| [M+H]⁺ | f₁.f₁f₁ | Neutral Loss₁ | Fragment₁ |

| [M+H]⁺ | f₂.f₂f₂ | Neutral Loss₂ | Fragment₂ |

| Fragment₁ | f₃.f₃f₃ | Neutral Loss₃ | Fragment₃ |

| ... | ... | ... | ... |

Note: This table is illustrative, showing the type of fragmentation data obtained in MS/MS. Actual values and interpretations for this compound would be derived from experimental data.

High-Resolution Mass Spectrometry (HRMS)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful experimental technique used to determine the atomic and molecular structure of a crystalline substance in the solid state. wikipedia.orgnih.gov By analyzing the diffraction pattern produced when a beam of X-rays interacts with a crystal, a three-dimensional picture of the electron density within the crystal can be generated, allowing for the precise positioning of atoms and the determination of bond lengths and angles. wikipedia.orgnih.gov X-ray crystallography can unambiguously determine the relative and, in favorable cases (e.g., with heavy atoms or by using anomalous dispersion), the absolute configuration of a molecule. wikipedia.org While X-ray crystallography is a definitive method for solid-state structure determination, obtaining suitable crystals of a natural product can be challenging. wikipedia.orgnih.gov The search results indicate that X-ray analysis has been used in the structural elucidation of other natural products, confirming their structures and configurations. sctunisie.orgunina.it

Integration of Computational Chemistry for Structural Confirmation

Computational chemistry plays an increasingly important role in structural elucidation, complementing experimental data. schrodinger.comresearchgate.net Quantum chemistry methods, based on quantum mechanics, can be used to calculate various molecular properties, including optimized geometries, spectroscopic parameters (such as NMR shifts, CD spectra, and optical rotation), and relative energies of different conformers and stereoisomers. schrodinger.comd-nb.infowikipedia.org Comparing experimentally obtained spectroscopic data (e.g., NMR, CD) with values calculated computationally for proposed structures and stereoisomers can help confirm structural assignments and determine absolute configurations. acs.orgschrodinger.comd-nb.info Density Functional Theory (DFT) is a common computational method used for geometry optimization and property calculations. d-nb.infonih.gov

Addressing Discrepancies and Revisions in Structural Assignment

Research on this compound and related compounds has highlighted instances of discrepancies and the necessity for structural revisions. Initial structural assignments based solely on spectroscopic data can sometimes be erroneous, particularly concerning absolute configuration. researchgate.netacs.org

Detailed spectroscopic analysis of synthesized compounds, including this compound and its enantiomers, has revealed discrepancies with previously reported structures of the isolated natural product. researchgate.netacs.org This underscores the importance of total synthesis as a tool for corroborating or revising proposed structures and for the unequivocal assignment of configuration. researchgate.netacs.org Systematic comparison of NMR data between synthesized and isolated compounds has been crucial in identifying these discrepancies. researchgate.net In some cases, NMR studies and judgment by analogy alone have been shown to lead to false predictions regarding configuration. acs.org

Furthermore, comparisons of spectroscopic data, such as NMR, with related natural products like hypocreolide A and aspinolide A, have been instrumental in reconsidering and revising the initially proposed structures for putaminoxins B/D. thieme-connect.comresearchgate.net This demonstrates that comparative analysis with structurally similar compounds can be a vital part of the structure elucidation and revision process, especially when combined with synthetic efforts. researchgate.netthieme-connect.com

The challenges in assigning the absolute configuration of ten-membered lactones, including putaminoxins, are noted, and enantioselective total synthesis is presented as an efficient method for both corroborating and revising proposed structures. researchgate.net The synthesis of different stereoisomers as reference compounds can also be essential for accurate structural determination, particularly when only minute amounts of the natural product are available. researchgate.net

Biosynthetic Pathways of Putaminoxin B

Identification of Biosynthetic Precursors and Intermediates

Based on the structure of Putaminoxin (B1236956) B, which features a 10-membered lactone ring and a propyl side chain, it is highly probable that its biosynthesis proceeds via a polyketide pathway. Polyketide synthesis commonly utilizes acetyl-CoA and malonyl-CoA as starter and extender units, respectively. The presence of the propyl side chain suggests the potential involvement of propionyl-CoA as a starter unit or an extender unit incorporated during chain elongation.

Studies on the chemoenzymatic synthesis of Putaminoxins B and D have provided clues regarding potential intermediate structures and key enzymatic transformations. These synthetic routes have involved the formation of allylic alcohols and subsequent macrolactone formation, highlighting the importance of specific hydroxylation and cyclization steps. nih.govacs.orgnih.gov While these are synthetic strategies, the types of intermediates generated, such as hydroxylated fatty acid-like precursors, are likely analogous to those found in the natural biosynthetic route.

Enzymatic Machinery and Gene Clusters Involved in Production

The biosynthesis of polyketide natural products in fungi is orchestrated by large multi-domain enzymes called polyketide synthases (PKSs). Given the macrolide structure of Putaminoxin B, a Type I iterative PKS is likely involved in assembling the polyketide chain. These PKSs contain multiple catalytic domains, including acyl carrier protein (ACP), ketosynthase (KS), malonyl/acyltransferase (MAT), and often modifying domains such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER), which determine the reduction state and stereochemistry of the growing polyketide chain.

For macrolides, particularly those with complex structures like this compound, the PKS is often associated with other enzymes that perform tailoring reactions, such as hydroxylations, methylations, and cyclizations. Cytochrome P450 monooxygenases (P450s) are frequently involved in hydroxylation steps in fungal biosynthetic pathways. nih.govacs.org Alcohol dehydrogenases (ADH) have also been implicated in redox reactions during macrolide synthesis or modification, as seen in chemoenzymatic approaches to this compound. nih.govacs.orgnih.govfrontiersin.org

These biosynthetic genes are typically clustered together in fungal genomes, forming biosynthetic gene clusters (BGCs). wikipedia.orgu-tokyo.ac.jpgoogle.comsecondarymetabolites.org While the specific BGC for this compound in Phoma putaminum has not been fully characterized and reported in the provided search results, the presence of such a cluster is highly anticipated based on the nature of the compound and the organization of fungal secondary metabolic pathways. The BGC would likely include the gene encoding the core PKS, along with genes for tailoring enzymes, transport proteins, and regulatory elements.

Hypothetical Biosynthetic Routes in Fungal Producers

Based on the polyketide hypothesis and the structure of this compound, a hypothetical biosynthetic route would involve the iterative condensation of acetyl-CoA and malonyl-CoA (and potentially propionyl-CoA) units by a PKS enzyme. This process would generate a linear or partially cyclized polyketide intermediate. Subsequent enzymatic modifications, such as reductions, dehydrations, and hydroxylations catalyzed by domains within the PKS or by associated tailoring enzymes (e.g., P450s, ADHs), would shape the intermediate.

The formation of the 10-membered lactone ring would involve a macrolactonization step, likely catalyzed by a thioesterase (TE) domain within the PKS or a separate cyclase enzyme. The precise timing of cyclization and tailoring reactions can vary depending on the specific macrolide pathway.

Considering the structure of this compound, a hypothetical pathway could involve the assembly of a polyketide chain of a specific length, followed by reduction and hydroxylation steps at defined positions. The introduction of the double bond and the formation of the lactone ring would complete the core structure. Further modifications, such as additional hydroxylations, could then occur to yield the final product. The propyl side chain could arise from the incorporation of a propionyl-CoA starter or extender unit, or through post-PKS modification.

Strategies for Biosynthetic Pathway Elucidation and Genetic Engineering

Elucidating the complete biosynthetic pathway of this compound would involve a combination of genetic, molecular, and biochemical approaches. Genome sequencing of Phoma putaminum would be a crucial first step to identify candidate BGCs containing PKS genes and genes for potential tailoring enzymes. Bioinformatics tools can be used to predict gene function based on sequence homology to known biosynthetic enzymes.

Experimental strategies for pathway elucidation include:

Gene knockout or silencing: Disrupting candidate genes within the predicted BGC to observe the effect on this compound production and identify pathway intermediates.

Heterologous expression: Expressing the candidate BGC or individual genes in a heterologous host (e.g., Aspergillus nidulans or Saccharomyces cerevisiae) to reconstitute the pathway or specific steps in vivo or in vitro. researchgate.netresearchgate.net

Isotopic labeling studies: Feeding experiments with isotopically labeled precursors (e.g., [13C]-labeled acetate, malonate, or propionate) to Phoma putaminum cultures to trace the incorporation of these units into the this compound structure and identify intermediates.

Enzymatic assays: Characterizing the biochemical activity of purified enzymes from the pathway to understand their specific roles in substrate conversion.

Genetic engineering strategies could then be applied to manipulate the this compound biosynthetic pathway for various purposes, such as increasing production yields, generating structural analogs, or introducing the pathway into a more amenable host organism. These strategies include:

Overexpression of pathway genes: Increasing the expression levels of key enzymes to enhance metabolic flux towards this compound production. researchgate.net

Engineering of regulatory elements: Modifying genetic switches that control the expression of the BGC to optimize production.

Domain swapping or protein engineering: Modifying the PKS or tailoring enzymes to alter substrate specificity, introduce new catalytic activities, or change the structure of the final product. researchgate.netresearchgate.net

Combinatorial biosynthesis: Combining genes or enzymatic domains from different biosynthetic pathways to create novel macrolide structures. researchgate.net

These approaches, while not specifically detailed for this compound in the provided texts, represent standard methodologies in the study and manipulation of fungal secondary metabolite biosynthesis.

Chemical Synthesis and Derivatization of Putaminoxin B

Total Synthesis Strategies and Methodologies

Total synthesis efforts towards Putaminoxin (B1236956) B have explored various strategies, often employing convergent or linear approaches to assemble the macrolide core. A notable strategy involves the chemoenzymatic total synthesis of the proposed structures of Putaminoxins B and D, highlighting the utility of both chemical and enzymatic methods to construct key building blocks nih.govnih.govdokumen.pub. This approach aimed to synthesize enantiopure homoallylic and allylic alcohols, which serve as crucial fragments for the final assembly nih.govnih.gov. Another stereoselective total synthesis of the related phytotoxic macrolide putaminoxin (the parent compound) has been accomplished using a sequence of key transformations wikipedia.org.

Key Synthetic Transformations and Reaction Sequences

Several key synthetic transformations and reaction sequences have been instrumental in the total synthesis of Putaminoxin B and related macrolides. In the chemoenzymatic approach to the proposed structures of Putaminoxins B and D, the synthesis involved the preparation of enantiopure homoallylic and allylic alcohol building blocks nih.govnih.gov. These fragments were then coupled, and a macrolactonization strategy was envisioned to complete the synthesis dokumen.pub. Specific reactions explored for building block synthesis included asymmetric reagent-controlled allyl additions and enzymatic reductions or hydroxylations nih.govnih.govdokumen.pub.

For the stereoselective total synthesis of the parent putaminoxin, key steps included Sharpless asymmetric epoxidation, Birch reduction, Jacobsen's kinetic resolution of a racemic epoxide, and Yamaguchi lactonization wikipedia.org. These transformations allowed for the stereocontrolled construction of the macrolide skeleton wikipedia.org. Ring-closing metathesis has also been employed as a key step in stereospecific total synthesis approaches to putaminoxin.

Asymmetric Synthesis Approaches for Stereocontrol

Achieving high enantiomeric purity in the synthesis of chiral building blocks is critical for the stereoselective total synthesis of this compound. Asymmetric synthesis approaches have utilized both chemical catalysts and biocatalysts. In the chemoenzymatic synthesis of the proposed Putaminoxins B and D, highly enantioselective alcohol dehydrogenases (ADHs) were employed for the asymmetric reduction of ketones to yield enantiopure alcohols nih.govnih.govdokumen.pub. Additionally, a P450 BM3 monooxygenase variant was used to catalyze an enantioselective allylic hydroxylation nih.govnih.govdokumen.pub. These enzymatic methods were compared to classical asymmetric reagent-controlled allyl additions, such as those using Brown and Leighton reagents nih.govnih.govdokumen.pub.

Other asymmetric methods applied in the synthesis of related macrolides, which could be relevant to this compound synthesis, include Sharpless asymmetric epoxidation and Jacobsen's kinetic resolution wikipedia.org. These techniques are vital for introducing and controlling the stereochemistry at specific centers within the molecule.

Chemoenzymatic Synthetic Routes Employing Biocatalysis

Chemoenzymatic synthesis, combining the strengths of chemical and enzymatic transformations, has been successfully applied to the synthesis of the proposed structures of Putaminoxins B and D nih.govnih.govdokumen.pub. This approach leverages the high chemo-, regio-, and stereoselectivity often offered by enzymes. Specifically, alcohol dehydrogenases were utilized for the preparation of enantiopure homoallylic and allylic alcohols through asymmetric reduction or oxidative kinetic resolution nih.govnih.govdokumen.pub. P450 BM3 monooxygenase variants were also explored for catalyzing enantioselective allylic hydroxylation, providing an alternative enzymatic route to key intermediates nih.govnih.govdokumen.pub. The integration of these biocatalytic steps into the synthetic sequence allows for the efficient generation of chiral building blocks with high enantiomeric excess nih.govnih.govdokumen.pub.

Design and Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of natural products like this compound is often undertaken to explore structure-activity relationships and potentially identify compounds with improved properties. While the search results primarily detail the synthesis of this compound and closely related natural congeners (Putaminoxin D, E, and the parent putaminoxin), the synthetic methodologies developed for the total synthesis can be adapted for the preparation of modified structures wikipedia.org. The ability to synthesize these related compounds, such as Putaminoxin E and its C-9 epimer, starting from readily available materials, demonstrates the potential for generating a library of analogues. Studies on structure-activity relationships of putaminoxins have been reported, implying the synthesis and evaluation of various derivatives.

Stereochemical Control in De Novo Synthesis

Stereochemical control is a paramount concern in the de novo synthesis of complex natural products like this compound, which possess multiple stereogenic centers and geometric isomers. The synthetic strategies employed aim for high diastereoselectivity and enantioselectivity at each step where a new chiral center or double bond is formed. Methods discussed in the context of putaminoxin synthesis include asymmetric allylboration, Sharpless asymmetric epoxidation, Jacobsen's kinetic resolution, and the use of enantioselective enzymes like alcohol dehydrogenases and monooxygenases nih.govnih.govdokumen.pubwikipedia.org.

The choice of reagents, catalysts (both chemical and enzymatic), and reaction conditions is critical for dictating the stereochemical outcome. For instance, highly enantioselective alcohol dehydrogenases can provide access to single enantiomers of alcohol building blocks nih.govnih.govdokumen.pub. Asymmetric epoxidation and kinetic resolution techniques allow for the selective formation or separation of desired stereoisomers wikipedia.org. The control of double bond geometry, particularly the E-configuration in the macrolide ring, is also essential and is addressed through appropriate reaction sequences like cross metathesis dokumen.pub. The detailed spectroscopic analysis, such as NMR, of synthesized compounds is crucial for confirming the assigned stereochemistry and resolving potential discrepancies with reported structures nih.govnih.govdokumen.pub.

Biological Activities and Mechanistic Investigations of Putaminoxin B

Phytotoxic Activities and Agro-Research Implications

Putaminoxin (B1236956) B, along with other putaminoxins, was initially isolated from Phoma putaminum, a fungus suggested for the biocontrol of the weed Erigeron annuus. nih.govnih.govencyclopedia.pub While Putaminoxin (also referred to as Putaminoxin A in some contexts) is noted as a main phytotoxin from this fungus, the phytotoxic activity of Putaminoxin B appears to be less pronounced or absent in certain tested scenarios compared to other related compounds. nih.govsemanticscholar.org

Spectrum of Phytotoxicity on Various Plant Species

Studies have indicated that this compound did not exhibit toxicity on any of the plant species tested in one study. nih.govsemanticscholar.org This contrasts with Putaminoxin C, which showed inhibition of growth in B. megaterium but no toxicity on Pseudomonas sp. nih.govsemanticscholar.org Putaminoxin (A), however, has shown a range of toxicities when tested on various weed species and non-host cultivated plants using a leaf puncture assay. nih.gov For example, mandarin and sweet basil were less sensitive, while annual dog's mercury was the most sensitive to Putaminoxin (A). nih.gov

Molecular and Cellular Mechanisms of Phytotoxic Action

While the specific molecular and cellular mechanisms of action for this compound are not extensively detailed in the provided search results, related phytotoxic nonenolides like Putaminoxin (A) and pinolidoxin (B1237983) have been investigated for their mechanisms. Putaminoxin (A) and pinolidoxin are potent inhibitors of phenylalanine ammonia (B1221849) lyase, an enzyme that catalyzes the first step of the phenylpropanoid pathway. mdpi.com This pathway is crucial in plants for the biosynthesis of lignin (B12514952) and flavonoids, which are involved in defense against microbial and animal parasites. mdpi.com Inhibition of this enzyme could therefore disrupt plant defense responses. mdpi.com

Structure-Activity Relationship (SAR) Studies for Phytotoxicity

Structure-activity relationship (SAR) studies involving putaminoxins, pinolidoxins, and their derivatives have been conducted to understand which structural features are important for phytotoxic activity. encyclopedia.pubresearchgate.netresearchgate.netbugwoodcloud.org These studies suggest that the phytotoxic activity of putaminoxins and pinolidoxins is related to the integrity of the nonenolide ring, the presence of two hydroxyl groups, and an unmodified propyl side chain. encyclopedia.pubbugwoodcloud.org Relatively small structural changes in Putaminoxin (A), such as extending the propyl side chain, saturating a double bond, or esterifying a hydroxyl group, can lead to a complete loss of phytotoxicity. cnr.it The presence and stereochemistry of an unchanged hydroxyl group at C-5 and the propyl side chain at C-9 are considered of primary importance for the phytotoxic activity of Putaminoxin (A). cnr.it The functionalization and conformational freedom of the nonenolide ring also play a significant role. researchgate.netcnr.it

Antimicrobial Activities and Specificity

Information specifically regarding the antimicrobial activity of this compound is limited in the provided search results. One source indicates that this compound showed no significant antimicrobial activities when analyzed. researchgate.net In contrast, Putaminoxin C tested up to 40 µ g/disk showed a clear inhibition of the growth of B. megaterium but no toxicity on Pseudomonas sp. nih.govsemanticscholar.org Putaminoxin (A) also showed weak toxicity towards G. candidum at 100 µ g/disk but was not toxic against E. coli and B. subtilis. nih.gov

Cytotoxic Effects in Non-Human Cellular Models

Research into the cytotoxic effects of this compound in non-human cellular models is not extensively detailed in the provided information. Some studies mention analyzing the cytotoxic activities of related compounds, but specific data for this compound is scarce. researchgate.net Generally, the cytotoxicity of various compounds, including mycotoxins, is assessed using different cell lines and assays, with results often depending on the compound, concentration, and cell type. mdpi.comnih.gov

In Silico Investigations for Potential Biological Targets

In silico methods are computational tools used to analyze and correlate parameters to study the behavior of molecules with biological action and predict potential biological targets. uaeh.edu.mxnih.gov These methods include molecular docking and structure-activity relationship analysis. uaeh.edu.mx

Some in silico investigations have included this compound in analyses for potential biological interactions. In one study searching for selective inhibitors against SARS-CoV-2, this compound was among the natural metabolites investigated. nih.gov In silico analysis predicted that this compound could have considerable absorption, metabolism, distribution, and excretion parameters. nih.gov Molecular docking analysis against the SARS-CoV-2 main protease (Mpro) active site showed that this compound formed favorable non-covalent contacts with several Mpro active site residues. nih.gov While the binding affinity against the receptor binding motif (RBM) was less significant compared to a reference compound, the binding affinity against the Mpro active site was observed to be significant for this compound and D compared to the reference. nih.gov

Data Table: In Silico Docking Results for this compound against SARS-CoV-2 Mpro Active Site

| Compound | LibDock Score | Favorable Non-Covalent Contacts | Mpro Active Site Residues Involved |

| This compound | 94.4192 | 7 | 6 |

| Putaminoxin D | 105.099 | 7 | 6 |

| Jasmonic acid | - | 6 | 6 |

| Jasmonic acid methyl ester | 92.3017 | 6 | 6 |

Note: Data extracted from search result nih.gov. The specific residues involved in contacts are not detailed for each compound in the snippet.

Molecular Docking Simulations with Viral Enzymes (e.g., SARS-CoV-2 Mpro)

Molecular docking simulations have been employed to investigate the potential of this compound to interact with key viral enzymes. Notably, studies have focused on its interaction with the SARS-CoV-2 main protease (Mpro), an enzyme critical for viral replication. nih.govnih.govnih.govplos.orgnih.gov These in silico studies aim to predict how well this compound might bind to the active site of Mpro and potentially inhibit its function. nih.govnih.govnih.govplos.orgnih.govmdpi.com

Research involving molecular docking of this compound against the SARS-CoV-2 Mpro has shown promising results. nih.govnih.gov In one study, this compound, along with Putaminoxin D and jasmonic acid, was docked against the Mpro active site using the CDOCKER protocol. nih.gov The interaction energies of the resulting complexes were used to estimate binding affinity. nih.gov

Computational Prediction of Binding Affinities and Interactions

Computational methods, such as molecular docking and binding affinity prediction algorithms, are used to estimate the strength and nature of the interaction between a ligand (like this compound) and a protein target (like SARS-CoV-2 Mpro). mdpi.comnih.govarxiv.orgnih.govbiorxiv.orgplos.org These methods consider factors like the shape and chemical properties of the molecules to predict favorable binding poses and calculate binding scores or affinities. mdpi.comnih.govnih.gov

In studies investigating this compound's interaction with SARS-CoV-2 Mpro, computational analyses predicted significant binding affinity. nih.govnih.gov Using the Libdock scoring method, this compound demonstrated a notable score, indicating a favorable potential for interaction with the enzyme. nih.gov Further optimization using the CDOCKER protocol revealed that this compound formed favorable non-covalent contacts with residues within the Mpro active site. nih.gov

A comparative analysis with the antiviral drug penciclovir, used in treating SARS-CoV-2, showed that this compound exhibited a greater predicted binding affinity to the Mpro active site. nih.govnih.gov The compound was predicted to bind to the HIS-CYS catalytic dyad, which is essential for Mpro activity, as well as other residues within the active site. nih.govnih.gov

The following table summarizes representative computational docking results for this compound against SARS-CoV-2 Mpro:

| Compound | Target Enzyme | Docking Protocol | Predicted Binding Affinity (Score) | Key Interaction Residues (Predicted) | Reference |

| This compound | SARS-CoV-2 Mpro | Libdock | 94.4192 | Not specified for score | nih.gov |

| This compound | SARS-CoV-2 Mpro | CDOCKER | Interaction Energy (Estimate) | HIS-CYS catalytic dyad, other active site residues | nih.govnih.gov |

| Penciclovir | SARS-CoV-2 Mpro | CDOCKER | Lower Interaction Energy (Estimate) | Not specified | nih.govnih.gov |

These computational findings suggest that this compound could be a potential candidate for further investigation as a SARS-CoV-2 inhibitor, although experimental validation is necessary. nih.govnih.govplos.org

Enzyme Inhibition Studies (e.g., Phenylalanine Ammonia Lyase)

This compound has also been studied for its effects on plant enzymes, specifically phenylalanine ammonia lyase (PAL). unina.itwikipedia.orgresearchgate.net PAL is an enzyme involved in the biosynthesis of phenylpropanoids in plants and plays a role in defense mechanisms. wikipedia.org

Research indicates that this compound can influence phenylalanine ammonia lyase activity. unina.it While some studies on related compounds or general phytotoxins mention the suppression of PAL induction, specific detailed findings on the direct inhibitory effect of this compound on PAL, including inhibition constants (Ki) or IC50 values, are not extensively detailed in the provided search results. unina.itdntb.gov.ua However, the fact that it was tested in the context of PAL suggests a potential interaction or influence on this enzymatic pathway in plants, which could contribute to its observed phytotoxic effects. unina.itcnr.it

Further experimental studies are needed to fully elucidate the nature and extent of this compound's inhibitory activity against phenylalanine ammonia lyase and other enzymes.

Advanced Analytical Methodologies for Putaminoxin B Research

Chromatographic Separation Techniques for Complex Mixtures

Chromatography is a fundamental technique for separating components within a mixture based on their differential interactions with a stationary phase and a mobile phase. bio-rad.comumlub.pl For compounds like putaminoxin (B1236956) B, which can be found in fungal extracts or synthetic reaction mixtures, chromatographic methods are essential for isolation and purification.

Various liquid chromatography techniques are applicable, including High-Performance Liquid Chromatography (HPLC). umlub.plunina.itrsc.org HPLC separates molecules in a liquid mobile phase as it passes through a solid stationary phase, with separation based on differing physicochemical interactions. bio-rad.com Parameters such as the mobile phase composition, flow rate, column length, and stationary phase properties can be adjusted to optimize the separation of putaminoxin B from other compounds in a complex sample. bio-rad.com For instance, HPLC analysis has been used in the study of Phoma putaminum culture filtrates to analyze metabolites. unina.it

Thin-layer chromatography (TLC) is another separation technique where a stationary phase is fixed as a thin layer on a plate. umlub.pl The mobile phase moves up the plate by capillary action, separating components based on their differential migration distances influenced by interactions with both phases. umlub.plvedantu.com While simpler, TLC can be used for initial screening or purification steps before more advanced techniques are employed.

Hyphenated Analytical Techniques for Comprehensive Characterization

Hyphenated techniques combine a separation method with a detection method, offering enhanced capabilities for analyzing complex samples. nih.govijprajournal.comijnrd.org This combination allows for both the separation of components and their subsequent identification or characterization in a single analytical run. ijnrd.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used hyphenated technique in natural product analysis. nih.govijprajournal.comijpsjournal.com LC-MS couples the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. ijprajournal.comijpsjournal.com This technique is invaluable for analyzing complex mixtures, including biological and pharmacological materials. ijpsjournal.com LC-MS allows for the determination of the mass-to-charge ratio of ionized analytes, aiding in the identification and structural elucidation of compounds like this compound. ijpsjournal.com Different types of mass analyzers, such as triple quadrupole, time-of-flight (TOF), ion trap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), can be coupled with LC to provide varying levels of sensitivity, selectivity, and mass accuracy. ijpsjournal.com

Another powerful hyphenated technique is LC-NMR, which combines liquid chromatography with Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov While technically challenging due to solvent signal interference in NMR, LC-NMR provides detailed structural information about separated compounds. nih.gov Spectroscopic analysis, including NMR, has been crucial in the characterization of putaminoxins, revealing discrepancies in proposed structures and emphasizing the need for total synthesis for unequivocal configuration assignment. nih.govresearchgate.net

Quantitative Analysis Methods for Metabolite Profiling

Quantitative analysis aims to determine the amount or concentration of a specific substance in a sample. ich.orgbezpecnostpotravin.cz For this compound, quantitative analysis methods are important for studying its production by fungi, its presence in different matrices, and potentially for research into its biological effects.

Chromatographic methods, particularly HPLC, coupled with appropriate detectors, are commonly used for quantitative analysis. unina.itrsc.org The detector measures the amount of the separated compound as it elutes from the column, allowing for quantification based on calibration standards. rsc.org For instance, HPLC analysis has been described as adequate for the quantitative analysis of metabolites in culture filtrates of Phoma putaminum. unina.it

LC-MS/MS (tandem mass spectrometry) is a preferred method for quantitative analysis in complex biological samples due to its high sensitivity and selectivity. ijpsjournal.com This technique involves multiple stages of mass analysis, allowing for the specific detection and quantification of target compounds even at low concentrations. ijpsjournal.com

Validation of quantitative analytical procedures is crucial to ensure their accuracy, precision, and reliability across a specified range. ich.org Methods for determining accuracy include analyzing samples with known quantities of the analyte or comparing results with a well-characterized independent procedure. ich.org Precision, both intra-day and inter-day, is also assessed. rsc.orgijpsjournal.comich.org

Spectroscopic Fingerprinting and Metabolomics Approaches

Spectroscopic techniques provide valuable information about the structure and functional groups of a compound. For this compound, spectroscopic analysis, including NMR spectroscopy, has been fundamental in its characterization and the determination of its absolute configuration. nih.govresearchgate.net NMR spectroscopy, in combination with other methods like X-ray crystallography, Mosher's method, and CD spectroscopy, has been extensively used in the elucidation of the configurations of nonanolides, the class of compounds to which this compound belongs. researchgate.net

Metabolomics is a comprehensive approach that involves the large-scale study of metabolites within a biological system. researchgate.netcnr.itmdpi.com Untargeted metabolomics aims to identify and quantify a wide range of metabolites in a sample, providing a "fingerprint" of the metabolic state. researchgate.netmdpi.com This approach can be used to investigate the metabolic profile of organisms producing this compound, or to study the effects of this compound on the metabolome of other organisms. researchgate.netcnr.itmdpi.com

Spectroscopic fingerprinting, often using techniques like NMR or mass spectrometry, can be a part of metabolomics studies. researchgate.net By analyzing the spectroscopic data of a sample, researchers can identify and compare the presence and relative abundance of various metabolites, including this compound. Untargeted metabolomics approaches, sometimes combined with techniques like molecular networking, have been employed in the search for bioactive compounds from natural sources. researchgate.net While the provided search results mention untargeted metabolomics in the context of other natural products and fungal studies, the principles are applicable to research involving this compound to understand its biological context and associated metabolic pathways. researchgate.netmdpi.com

Future Research Directions and Non Clinical Applications

Exploration of Untapped Biological Activities and Signaling Pathways

Recent computational studies have identified Putaminoxin (B1236956) B as a potential inhibitor of the SARS-CoV-2 main protease (Mpro). nih.govnih.govnih.govresearchgate.netresearchgate.netf1000research.com Virtual screening and molecular docking simulations suggest that Putaminoxin B can bind to the HIS-CYS catalytic dyad and other residues within the Mpro active site. nih.govresearchgate.net These in silico findings indicate a greater binding affinity for Mpro compared to compounds like penciclovir. nih.govresearchgate.net This potential antiviral activity against SARS-CoV-2 Mpro warrants further investigation through in vitro and in vivo studies to validate the computational predictions and elucidate the precise mechanism of action at the molecular level.

Beyond its potential antiviral properties, this compound is also recognized for its phytotoxic activity. nih.govbugwoodcloud.org It has been identified as a potent inhibitor of phenylalanine ammonia (B1221849) lyase (PAL), an enzyme crucial in the phenylpropanoid pathway in plants. nih.govbugwoodcloud.org Structure-activity relationship studies involving this compound and its derivatives have highlighted the importance of the two hydroxyl groups and the unmodified propyl side chain on the lactone ring for this phytotoxicity. nih.govbugwoodcloud.org Further research could explore the detailed interactions of this compound with PAL and other enzymes or pathways in plants, potentially revealing novel targets for herbicidal development or tools for studying plant metabolism.

The exploration of untapped biological activities could extend to other enzymatic targets or signaling pathways in various biological systems, guided by the structural features of this compound and its classification as a macrolide. Investigating its interactions with cellular components could uncover new roles or therapeutic potentials.

Development of More Efficient and Sustainable Synthetic Routes

The total synthesis of this compound and related putaminoxins (such as Putaminoxin D and E) has been a subject of research, with several synthetic approaches reported, including stereoselective and chemoenzymatic methods. acs.orgorcid.orgdntb.gov.uabenthamscience.com While synthetic routes exist, the development of more efficient and sustainable methods remains a critical area for future research.

Advancements in synthetic chemistry, particularly in areas like biocatalysis and green chemistry, can contribute to this goal. Chemoenzymatic approaches, which combine chemical and enzymatic steps, have shown promise in the synthesis of complex molecules and can offer advantages in terms of selectivity, efficiency, and reduced environmental impact compared to traditional chemical synthesis. acs.orgfrontiersin.org Future research could focus on identifying or engineering enzymes capable of catalyzing key steps in the synthesis of this compound, leading to more streamlined and environmentally friendly production methods.

Developing sustainable synthetic routes is essential for potentially producing this compound or its analogues on a larger scale for research purposes. This involves minimizing waste, using renewable resources, and reducing energy consumption throughout the synthesis process.

Advanced Biosynthetic Studies and Pathway Engineering for Analogue Production

This compound is a naturally occurring ten-membered lactone produced by Phoma putaminum. nih.govresearchgate.netmdpi.com Understanding the complete biosynthetic pathway of this compound in this fungal species is crucial for enabling advanced biosynthetic studies and pathway engineering. While the general principles of macrolide biosynthesis in fungi are being studied orcid.orgmetabolomicsworkbench.orgnpatlas.orgmdpi.commdpi.combiorxiv.org, the specific enzymes and genetic machinery involved in this compound production are not extensively detailed in the available literature.

Future research should aim to elucidate the genes encoding the biosynthetic enzymes responsible for the assembly of the this compound core structure and its subsequent modifications. Techniques such as genome sequencing, transcriptomics, and enzyme characterization can be employed to map out the complete pathway.

With a detailed understanding of the biosynthetic pathway, pathway engineering strategies can be applied to enhance the production of this compound or generate novel analogues. This could involve:

Overexpressing key biosynthetic genes to increase metabolic flux towards this compound production.

Introducing genes from other organisms or pathways to incorporate new functionalities or modify the structure.

Engineering existing enzymes to alter substrate specificity or catalytic activity, leading to the production of structural analogues with potentially altered or improved biological activities.

Developing heterologous expression systems in more genetically tractable hosts to facilitate production and engineering efforts.

Biosynthetic engineering offers a powerful approach to access a wider diversity of putaminoxin-like compounds, which can then be evaluated for their biological properties. Structure-activity relationship studies on naturally occurring and synthetically derived analogues nih.govbugwoodcloud.org provide a basis for rational design in biosynthetic engineering efforts.

Utilization of this compound as a Biochemical Probe or Research Tool

Based on its identified biological activities, this compound holds potential for use as a biochemical probe or research tool. nih.govbugwoodcloud.org Its inhibitory activity against phenylalanine ammonia lyase (PAL) suggests it could be used to study the role of this enzyme and the phenylpropanoid pathway in plant physiology and development. By applying this compound to plant systems, researchers can investigate the downstream effects of PAL inhibition, such as changes in the production of phenylpropanoid compounds and their impact on plant growth, defense mechanisms, or interactions with the environment.

Similarly, if the potential SARS-CoV-2 Mpro inhibitory activity is validated experimentally, this compound or its derivatives could serve as valuable tools for studying the function of this viral protease and its role in the viral replication cycle. nih.govnih.govnih.govresearchgate.netresearchgate.netf1000research.com These compounds could be used in cell-based assays or biochemical experiments to probe Mpro activity and explore potential antiviral strategies.

To be effectively utilized as a biochemical probe, this compound would ideally meet certain criteria, including high potency and selectivity for its target, as well as appropriate cellular permeability and stability. nih.govnih.govdntb.gov.uabenthamscience.com Further characterization of this compound's properties is needed to establish its suitability as a probe. Research in this area could involve developing labeled versions of this compound for tracking or pull-down experiments, or creating immobilized forms for affinity chromatography to identify interacting proteins.

The application of this compound as a research tool can contribute to a deeper understanding of the biological systems and pathways it affects, potentially leading to the identification of new therapeutic targets or the development of novel agrochemicals.

Q & A

Q. Advanced: How can researchers address challenges in structural elucidation when spectroscopic data is ambiguous or conflicting?

Methodological Answer:

- Basic: Begin with high-purity isolation (e.g., HPLC or column chromatography) followed by spectroscopic characterization (NMR, IR, MS) and crystallography for structural confirmation . Include purity assessments via elemental analysis or HPLC-UV .

- Advanced: Employ multi-technique validation (e.g., X-ray diffraction paired with computational modeling like DFT) to resolve ambiguities. Cross-validate with 2D NMR techniques (COSY, HSQC) to clarify stereochemical uncertainties . For conflicting data, replicate experiments under controlled conditions and compare with literature benchmarks .

Basic: How should researchers design their first experiments to investigate this compound’s bioactivity?

Q. Advanced: What strategies optimize synthetic pathways for this compound analogs with improved efficacy?

Methodological Answer:

- Basic: Start with in vitro assays (e.g., enzyme inhibition or cell viability tests) using dose-response curves. Include positive/negative controls and validate results across biological replicates .

- Advanced: Apply Design of Experiments (DOE) to optimize reaction conditions (e.g., temperature, catalysts). Use cheminformatics tools (e.g., molecular docking) to predict analog interactions and prioritize synthesis targets . For scalability, evaluate green chemistry principles (e.g., solvent-free reactions) .

Basic: What frameworks guide the formulation of research questions about this compound’s mechanisms?

Q. Advanced: How can systematic reviews resolve contradictions in existing literature about its pharmacological targets?

Methodological Answer:

- Basic: Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to scope questions. For example: “Does this compound inhibit [specific enzyme] via competitive binding?” .

- Advanced: Conduct meta-analyses of in vivo and in vitro studies, weighting evidence by study quality (e.g., sample size, controls). Use tools like PRISMA for systematic reviews to identify bias or methodological inconsistencies .

Basic: What statistical methods are essential for analyzing this compound’s dose-response data?

Q. Advanced: How should researchers handle discrepancies between experimental data and computational predictions?

Methodological Answer:

- Basic: Apply non-linear regression (e.g., Hill equation) to calculate IC₅₀ values. Use ANOVA for multi-group comparisons and report confidence intervals .

- Advanced: Reconcile discrepancies by validating computational models with experimental mutagenesis or isotopic labeling. For example, if docking predicts binding at Site A but assays show activity at Site B, perform competitive binding assays with site-directed mutants .

Basic: What ethical considerations apply to studies involving this compound’s bioactivity in animal models?

Q. Advanced: How can researchers ensure reproducibility in in vivo pharmacokinetic studies?

Methodological Answer:

- Basic: Follow ARRIVE guidelines for animal studies: justify sample sizes, report attrition rates, and include blinding during data collection .

- Advanced: Standardize protocols across labs (e.g., dosing intervals, vehicle controls). Share raw data via repositories like Zenodo and provide detailed Supplementary Materials (e.g., HPLC chromatograms, NMR spectra) .

Basic: How should a literature review on this compound balance primary and secondary sources?

Q. Advanced: What techniques identify research gaps in its biosynthesis pathways?

Methodological Answer:

- Basic: Prioritize peer-reviewed journals (e.g., Journal of Natural Products) for primary data. Use review articles for context but verify claims against original studies .

- Advanced: Perform homology-based genome mining to predict biosynthetic gene clusters. Validate gaps via gene knockout/knock-in experiments and metabolomic profiling .

Basic: What are common pitfalls in synthesizing this compound derivatives?

Q. Advanced: How can kinetic studies resolve contradictions in reaction mechanisms?

Methodological Answer:

- Basic: Avoid over-reliance on a single solvent system; test polar/aprotic solvents for yield optimization. Characterize intermediates via LC-MS to confirm reaction pathways .

- Advanced: Use stopped-flow kinetics or isotopic tracing (e.g., ¹³C labeling) to elucidate rate-determining steps. Compare experimental activation energies with DFT calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.